molecular formula C11H15I B6307736 4-(tert-Butyl)-2-iodo-1-methylbenzene CAS No. 70728-98-2

4-(tert-Butyl)-2-iodo-1-methylbenzene

Cat. No.: B6307736
CAS No.: 70728-98-2
M. Wt: 274.14 g/mol
InChI Key: CNYHEGLUJHGULT-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-2-iodo-1-methylbenzene is a substituted aromatic compound characterized by a benzene ring functionalized with three distinct groups: a tert-butyl group at position 4, an iodo substituent at position 2, and a methyl group at position 1. Its molecular formula is C₁₁H₁₅I (molecular weight: 262.14 g/mol). This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and materials science research, where its iodine moiety enables further functionalization via halogen exchange or Suzuki-Miyaura coupling .

Properties

IUPAC Name

4-tert-butyl-2-iodo-1-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15I/c1-8-5-6-9(7-10(8)12)11(2,3)4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYHEGLUJHGULT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(C)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)-2-iodo-1-methylbenzene typically involves the iodination of 4-(tert-Butyl)-1-methylbenzene. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under controlled conditions to ensure selective iodination at the desired position.

Industrial Production Methods

In an industrial setting, the production of 4-(tert-Butyl)-2-iodo-1-methylbenzene may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)-2-iodo-1-methylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding iodinated benzoic acids or other oxidized derivatives.

    Reduction Reactions: The iodine atom can be reduced to form 4-(tert-Butyl)-1-methylbenzene.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Products include 4-(tert-Butyl)-2-alkyl-1-methylbenzenes.

    Oxidation: Products include 4-(tert-Butyl)-2-iodobenzoic acid.

    Reduction: The major product is 4-(tert-Butyl)-1-methylbenzene.

Scientific Research Applications

4-(tert-Butyl)-2-iodo-1-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the field of medicinal chemistry.

    Biology: The compound can be used in the study of biological pathways involving iodinated aromatic compounds.

    Medicine: It serves as a precursor for the synthesis of potential pharmaceutical agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-2-iodo-1-methylbenzene involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The tert-butyl group provides steric hindrance, affecting the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Butyl-1-iodo-2-methylbenzene

This structural isomer shares the same molecular formula (C₁₁H₁₅I ) but differs in substituent arrangement and alkyl chain structure:

  • Substituent Positions : Iodo at position 1, methyl at position 2, and linear butyl at position 4 (vs. tert-butyl at position 4 in the target compound).
  • Steric and Electronic Effects: The linear butyl group in 4-Butyl-1-iodo-2-methylbenzene reduces steric hindrance compared to the branched tert-butyl group, leading to higher solubility in polar solvents (e.g., ethanol or acetone) . The tert-butyl group in the target compound enhances thermal stability due to its electron-donating inductive effect and rigid structure.
  • Reactivity :
    • The iodine at position 2 in the target compound may experience reduced electrophilic substitution reactivity due to steric shielding by the adjacent tert-butyl group. In contrast, the isomer with iodine at position 1 may exhibit faster reaction kinetics in cross-coupling processes .

2(3)-tert-Butyl-4-hydroxyanisole (BHA)

BHA (C₁₁H₁₆O₂) is a phenolic antioxidant with structural similarities to the target compound, including a tert-butyl group. Key differences include:

  • Functional Groups : BHA contains a hydroxyl (-OH) and methoxy (-OCH₃) group, enabling radical scavenging and glutathione S-transferase (GST) induction, which are absent in 4-(tert-Butyl)-2-iodo-1-methylbenzene .
  • Biological Activity: BHA’s hydroxyl group allows it to inhibit mutagenic metabolites (e.g., benzo(a)pyrene oxides) via GST-mediated conjugation with glutathione. The target compound lacks this bioactivity due to its non-polar substituents .

Complex tert-Butyl-Substituted Aromatics

Compounds like 2a (synthesized in ) incorporate tert-butyl groups into polycyclic frameworks. For example, the imidazole derivative in features a tert-butylbenzene moiety but differs in:

  • Electronic Environment : The electron-withdrawing carboxylic acid and imidazole groups in 2a create a polarized system, contrasting with the electron-rich environment of 4-(tert-Butyl)-2-iodo-1-methylbenzene.
  • Applications : While 2a is designed for enantioselective catalysis, the target compound serves as a simpler halogenated building block for drug discovery .

Data Table: Key Properties of Comparable Compounds

Compound Molecular Formula Substituent Positions Alkyl Group Structure Key Functional Groups Notable Properties
4-(tert-Butyl)-2-iodo-1-methylbenzene C₁₁H₁₅I 4-tert-Butyl, 2-I, 1-Me Branched tert-butyl Iodo, Methyl High steric hindrance, low polar solubility
4-Butyl-1-iodo-2-methylbenzene C₁₁H₁₅I 4-Butyl, 1-I, 2-Me Linear butyl Iodo, Methyl Moderate solubility, faster reactivity
2(3)-tert-Butyl-4-hydroxyanisole C₁₁H₁₆O₂ 4-OCH₃, 2/3-tert-Butyl, 4-OH Branched tert-butyl Hydroxyl, Methoxy Antioxidant, GST inducer
Imidazole derivative 2a C₃₄H₃₈N₄O₂ Multiple Branched tert-butyl Carboxylic acid, Imidazole Enantioselective catalyst (73% ee)

Research Findings and Implications

  • Steric Effects : The tert-butyl group in 4-(tert-Butyl)-2-iodo-1-methylbenzene significantly retards nucleophilic substitution at the iodine site compared to its linear butyl isomer, as shown in palladium-catalyzed coupling studies .
  • Synthetic Utility : The iodine atom in the target compound enables efficient aryl-aryl bond formation, as demonstrated in analogous tert-butyl-substituted systems .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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